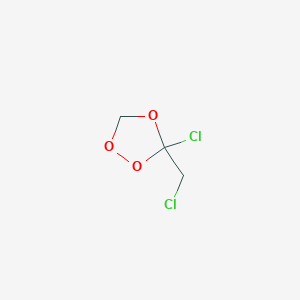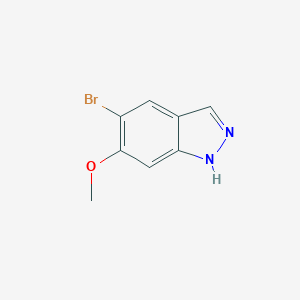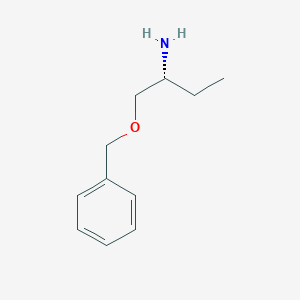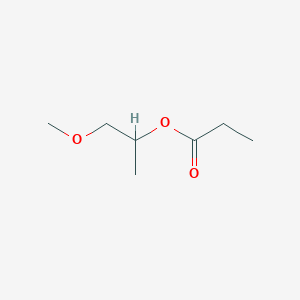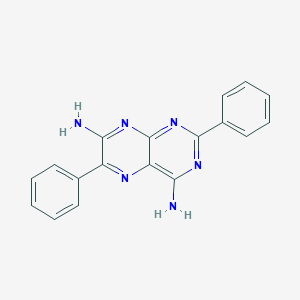
2,6-Diphenylpteridine-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylpteridine-4,7-diamine, also known as Pteridine, is a heterocyclic organic compound that plays a crucial role in various biological processes. It is a yellow crystalline substance that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
The mechanism of action of 2,6-Diphenylpteridine-4,7-diamine is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
2,6-Diphenylpteridine-4,7-diamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance immune function. 2,6-Diphenylpteridine-4,7-diamine has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diphenylpteridine-4,7-diamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, 2,6-Diphenylpteridine-4,7-diamine has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Diphenylpteridine-4,7-diamine. One area of research is the development of new synthetic methods for the production of 2,6-Diphenylpteridine-4,7-diamine and its derivatives. Another area of research is the investigation of the potential applications of 2,6-Diphenylpteridine-4,7-diamine in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-Diphenylpteridine-4,7-diamine and its potential side effects.
Synthesemethoden
2,6-Diphenylpteridine-4,7-diamine can be synthesized by various methods, including the condensation of aniline and benzaldehyde in the presence of a Lewis acid catalyst. Another common method involves the reaction of 2,4-diaminopyrimidine with benzaldehyde under acidic conditions. 2,6-Diphenylpteridine-4,7-diamine can also be obtained through the oxidation of 2-aminopyridine.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylpteridine-4,7-diamine has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 2,6-Diphenylpteridine-4,7-diamine has also been studied for its use as a fluorescent probe in biochemical assays and as a potential treatment for Parkinson's disease.
Eigenschaften
CAS-Nummer |
2883-67-2 |
|---|---|
Produktname |
2,6-Diphenylpteridine-4,7-diamine |
Molekularformel |
C18H14N6 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
InChI-Schlüssel |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Andere CAS-Nummern |
2883-67-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)

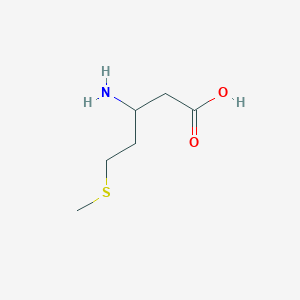


![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)


